molecular formula C20H20N4O3S B2935380 1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891103-22-3

1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2935380
CAS RN: 891103-22-3
M. Wt: 396.47
InChI Key: AKIWVQLYZAMDGM-UHFFFAOYSA-N
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Description

This compound contains a benzo[d]thiazol-2-yl group, a 4-ethoxyphenyl group, and a 5-oxopyrrolidin-3-yl group linked by a urea moiety. Compounds with these functional groups are often used in medicinal chemistry and materials science due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea moiety. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, and the urea group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study presented a series of flexible urea derivatives synthesized to assess their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between pharmacophoric units, showing that a linear ethoxyethyl chain can replace a previously used spacer while maintaining inhibitory activities. This suggests that similar compounds could potentially serve as lead structures for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Enzyme Inhibition and Anticancer Activity

Another study synthesized urea derivatives and tested them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition, alongside evaluating their effects on a prostate cancer cell line. One compound showed in vitro anticancer activity, indicating the potential of urea derivatives in therapeutic applications (Mustafa et al., 2014).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

Research into the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved a selective OX1R antagonist. This study highlights the broader pharmacological potential of targeting specific receptors for treating compulsive behaviors, which could extend to compounds like the one (Piccoli et al., 2012).

Synthesis and Biochemical Evaluation of Urea Derivatives

Further investigation into the synthesis, anti-microbial activity, and cytotoxicity of novel urea derivatives revealed promising anti-microbial activity against selected bacterial strains and moderate cytotoxicity against cancer cell lines. This indicates a potential application in developing new antimicrobial and anticancer agents (Shankar et al., 2017).

Mechanism of Action

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-19(26)23-20-22-16-5-3-4-6-17(16)28-20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIWVQLYZAMDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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